![molecular formula C7H14O3 B1615496 1,5-Dimethoxy-3-pentanone CAS No. 53005-18-8](/img/structure/B1615496.png)
1,5-Dimethoxy-3-pentanone
Overview
Description
1,5-Dimethoxy-3-pentanone is an organic compound with the molecular formula C7H14O3 . It has a molecular weight of 146.1843 . The IUPAC Standard InChI is InChI=1S/C7H14O3/c1-9-5-3-7(8)4-6-10-2/h3-6H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of 1,5-Dimethoxy-3-pentanone consists of a pentanone core with methoxy groups attached to the first and fifth carbon atoms .Physical And Chemical Properties Analysis
1,5-Dimethoxy-3-pentanone has a density of 0.9±0.1 g/cm3, a boiling point of 202.3±15.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 66.3±6.8 °C . The index of refraction is 1.408 .Scientific Research Applications
Synthesis and Chemical Intermediates
1,5-Dimethoxy-3-pentanone is used in the synthesis of various chemical compounds. For instance, it plays a role in the preparation of 3,5-dihydroxy-1-pentylbenzene, which is a medicinal intermediate and a raw material for HIV restrainer synthesis. The synthesis involves a series of reactions including the reduction of 1,5-Dimethoxy-3-pentanone and further processing to achieve the target product (Zhang, Liu, Xu, & Liu, 2007).
Catalysis and Organic Synthesis
The compound is also involved in the synthesis of spirobiindanes through a bis-cyclization reaction catalyzed by heteropoly acids. This process represents an innovative approach in organic chemistry, contributing to the development of new compounds (Lan, Shan, & Fan, 2006).
Role in Insect Hydrocarbon Synthesis
Research shows that 1,5-Dimethoxy-3-pentanone is a starting material in the synthesis of 1,5-dimethylalkanes, which are components of insect hydrocarbons. This highlights its role in understanding and potentially manipulating insect biology (Sonnet, 1976).
Vapor-Phase Synthesis Applications
The compound is significant in the vapor-phase synthesis of symmetric ketones, such as 3-pentanone, from alcohol over CeO2-Fe2O3 catalysts. This demonstrates its utility in advanced catalytic processes and chemical engineering (Kamimura, Sato, Takahashi, Sodesawa, & Fukui, 2000).
properties
IUPAC Name |
1,5-dimethoxypentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-5-3-7(8)4-6-10-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAJOFKZGBPVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337403 | |
Record name | 1,5-Dimethoxy-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethoxy-3-pentanone | |
CAS RN |
53005-18-8 | |
Record name | 1,5-Dimethoxy-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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